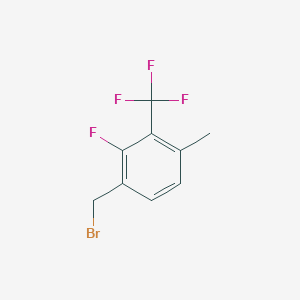

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

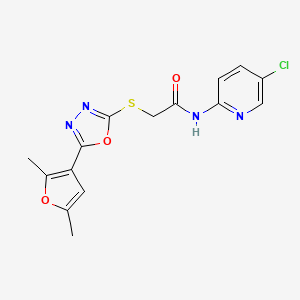

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5BrF4. It is a white to light yellow crystal powder . It has a molecular weight of 257.02 and its IUPAC name is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a bromomethyl, a fluoro, a methyl, and a trifluoromethyl group . The InChI key for this compound is QBEHXDXQUVMEQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a melting point of 58-62 °C . Its density is predicted to be 1.640±0.06 g/cm3 . It is sensitive to lachrymatory .Wissenschaftliche Forschungsanwendungen

Fluorination and Trifluoromethylation

The introduction of fluorine atoms or fluorinated groups into organic molecules is a key strategy in drug design due to the profound impact on the molecules' biological activities. Zhao and Hu (2012) discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, highlighting the importance of fluorinated moieties, especially the trifluoromethyl group, due to its lipophilic and electron-withdrawing properties. This process offers an alternative method for preparing (2,2,2-trifluoroethyl)arenes, which have potential utilities in medicinal chemistry and related fields (Zhao & Hu, 2012).

Antipathogenic Activity

Limban, Marutescu, and Chifiriuc (2011) investigated the antipathogenic activity of new thiourea derivatives, including fluorinated compounds, demonstrating their potential for developing novel anti-microbial agents with antibiofilm properties. Their work underscores the importance of incorporating fluorine atoms in the design of compounds with enhanced biological activities (Limban, Marutescu, & Chifiriuc, 2011).

Fluoroamide-Directed C-H Fluorination

Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing a broad substrate scope and functional group tolerance. This method emphasizes the role of fluoroamides in directing the selective fluorination of organic compounds, contributing to the synthesis of fluorinated molecules without the need for noble metal additives (Groendyke, AbuSalim, & Cook, 2016).

Synthesis of Complex Molecules

The synthesis of complex molecules often requires the introduction of fluorinated groups to improve the compounds' properties. For example, the copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF, as discussed by Mormino, Fier, and Hartwig (2014), demonstrates the utility of fluorinated reagents in the synthesis of fluoroalkyl heteroarenes. This process highlights the tolerance of various functional groups, providing a pathway to generate compounds less accessible from other methods (Mormino, Fier, & Hartwig, 2014).

Safety And Hazards

This compound is classified as a skin corrosive (1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-3-6(4-10)8(11)7(5)9(12,13)14/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOASEHRCWSSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CBr)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2777214.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2777215.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)

![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2777230.png)